N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide
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Overview
Description
N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE is a complex organic compound with the molecular formula C30H24N4O4S and a molecular weight of 536.614. This compound is known for its unique structural features, which include a pyrroloquinoxaline core, a sulfonyl group, and a furanamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via alkylation reactions.
Formation of the Furanamide Moiety: The final step involves the formation of the furanamide moiety through amide bond formation reactions.
Chemical Reactions Analysis
N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE can be compared with other similar compounds, such as:
N-(1-BENZYL-3-((4-METHYLPHENYL)SULFONYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL)BENZAMIDE: This compound has a benzyl group instead of a phenylethyl group.
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL)-2-FURAMIDE: This compound has an allyl group instead of a phenylethyl group.
3-BROMO-N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]BENZAMIDE: This compound has a bromo group attached to the benzamide moiety.
The uniqueness of N-[3-[(4-METHYLPHENYL)SULFONYL]-1-(1-PHENYLETHYL)-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL]-2-FURAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H24N4O4S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)sulfonyl-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C30H24N4O4S/c1-19-14-16-22(17-15-19)39(36,37)27-26-28(32-24-12-7-6-11-23(24)31-26)34(20(2)21-9-4-3-5-10-21)29(27)33-30(35)25-13-8-18-38-25/h3-18,20H,1-2H3,(H,33,35) |
InChI Key |
GVMOHJREDFIKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C(C)C5=CC=CC=C5)NC(=O)C6=CC=CO6 |
Origin of Product |
United States |
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